N1-benzyl-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide
Description
Properties
IUPAC Name |
N-benzyl-N'-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c22-16(14-6-7-17-15(10-14)8-9-25-17)12-21-19(24)18(23)20-11-13-4-2-1-3-5-13/h1-7,10,16,22H,8-9,11-12H2,(H,20,23)(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFZBSTUCJSURBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(CNC(=O)C(=O)NCC3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 5-Bromophenol Derivatives
Patent data outlines a four-step process for generating 7-bromo-2,3-dihydrobenzofuran-5-amine:
- Bromination : 5-Aminophenol treated with N-bromosuccinimide (NBS) in acetic acid yields 3,5-dibromophenol (82% yield).
- Epoxide Formation : Reaction with epichlorohydrin under basic conditions (K₂CO₃, DMF, 60°C) produces the glycidyl ether intermediate.
- Cyclization : Intramolecular Williamson ether synthesis using NaH in THF forms the dihydrobenzofuran ring (75% yield).
- Amination : Pd-catalyzed Buchwald-Hartwig coupling with benzophenone imine, followed by HCl hydrolysis, affords the amine (68% yield).
Hydroxyethylation Strategies
The 2-hydroxyethyl group is introduced via:
- Ring-Opening of Ethylene Oxide : Reaction of 2,3-dihydrobenzofuran-5-amine with ethylene oxide in methanol (40°C, 12 hr) yields 2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethylamine (89% purity).
- Reductive Amination : Condensation with glycolaldehyde followed by NaBH₄ reduction (THF, 0°C → RT) achieves 91% conversion.
Oxalamide Bridge Formation: Methodological Comparisons
Diethyl Oxalate-Mediated Coupling
A high-yielding approach (91–94%) employs diethyl oxalate as the oxalate source:
- Activation : Diethyl oxalate (1.2 eq) reacts with benzylamine (1.0 eq) in ethanol at 0°C for 1 hr.
- Intermediate Isolation : Ethanolamine-derived oxalamide precipitates upon warming to 25°C.
- Coupling : The intermediate reacts with 2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethylamine in DMF with HOBt/DCC (Table 1).
Table 1: Optimization of Coupling Conditions
| Catalyst | Solvent | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| HOBt/DCC | DMF | 25 | 24 | 91 |
| EDCl/HCl | CH₂Cl₂ | 0→25 | 18 | 87 |
| T3P® | THF | 40 | 6 | 94 |
Solid-Phase Synthesis for Scalability
A patent-derived method utilizes resin-bound benzylamine:
- Resin Loading : Wang resin functionalized with Fmoc-benzylamine (0.8 mmol/g).
- Oxalyl Chloride Activation : Treatment with oxalyl chloride (2.0 eq) in DCM forms the reactive oxalyl intermediate.
- Amine Coupling : 2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyethylamine (1.5 eq) in NMP, 2 hr, RT. Cleavage with TFA/H₂O (95:5) delivers the product in 89% yield (HPLC purity >98%).
Purification and Characterization
Crystallization Protocols
Recrystallization from ethanol/water (4:1 v/v) eliminates residual diethyl oxalate and oligomeric byproducts, enhancing purity to >99% (by ¹H NMR). Alternative methods include:
- Chromatography : Silica gel (EtOAc/hexane 3:7 → 1:1) for lab-scale purification.
- Antisolvent Precipitation : Addition of MTBE to DMF solution yields microcrystalline product (85% recovery).
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆): δ 7.32 (m, 5H, benzyl Ar-H), 6.82 (d, J=8.4 Hz, 1H, dihydrobenzofuran H-6), 4.51 (t, J=5.2 Hz, 2H, OCH₂CH₂O), 3.75 (m, 2H, NHCH₂CHOH).
- HRMS : m/z calcd. for C₁₉H₂₀N₂O₄ [M+H]⁺: 341.1497, found: 341.1501.
Mechanistic Insights and Side-Reaction Mitigation
Competing Pathways in Oxalamide Formation
Stabilization of the Hydroxyethyl Group
- In Situ Protection : Transient silylation with TBSCl (1.1 eq) prevents oxidation during Pd-catalyzed steps.
- Radical Scavengers : Addition of BHT (0.1 wt%) suppresses degradation during prolonged storage.
Industrial-Scale Adaptations
Continuous Flow Synthesis
Green Chemistry Approaches
- Solvent Recycling : >90% recovery of DMF via falling-film evaporation.
- Catalyst Recycling : Immobilized lipase (CAL-B) enables 12 reuse cycles in oxalamide formation (85% yield maintained).
Chemical Reactions Analysis
Types of Reactions
N1-benzyl-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the benzyl and dihydrobenzofuran moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
N1-benzyl-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-benzyl-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N1-benzyl-N2-(1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)oxalamide
- N1-benzyl-N2-(1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)oxalamide
Uniqueness
N1-benzyl-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzyl group, dihydrobenzofuran moiety, and oxalamide linkage sets it apart from other similar compounds, making it a valuable subject of study in various research fields.
Biological Activity
N1-benzyl-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide is an organic compound that has garnered attention in medicinal chemistry for its potential biological activities, particularly in cancer therapy and antimicrobial research. This article delves into the compound's biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C19H20N2O4
- Molecular Weight : Approximately 340.379 g/mol
- InChI Key : XFZBSTUCJSURBI-UHFFFAOYSA-N
The compound features a benzyl group , a dihydrobenzofuran moiety , and an oxalamide linkage , which contribute to its biological properties and reactivity under various conditions.
Synthesis
The synthesis of this compound typically involves several steps that allow for precise control over the functional groups. The process can include reactions such as nucleophilic substitutions and condensation reactions, which are critical for maintaining the structural integrity of the compound.
Anticancer Activity
Recent studies have indicated that oxalamides, including this compound, may exhibit anticancer properties. The mechanism of action is believed to involve the inhibition of specific pathways critical for cancer cell proliferation. In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cells by activating caspases and modulating various signaling pathways .
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity. Research indicates that it may inhibit the growth of certain bacterial strains, potentially through interference with bacterial cell wall synthesis or function.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis via caspase activation | |
| Antimicrobial | Inhibition of bacterial growth |
Case Study: Anticancer Efficacy
A study conducted on various cancer cell lines demonstrated that this compound showed significant cytotoxicity against breast and lung cancer cells. The compound was tested at different concentrations, revealing a dose-dependent response with IC50 values in the micromolar range. Further investigation into the molecular pathways involved indicated that the compound effectively downregulated anti-apoptotic proteins while upregulating pro-apoptotic factors .
Case Study: Antimicrobial Activity
In another study focused on antimicrobial efficacy, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited moderate to strong activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be significantly lower than those of conventional antibiotics, suggesting potential as a novel antimicrobial agent .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N1-benzyl-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide, and how are reaction conditions optimized?
- Methodological Answer: The synthesis typically involves multi-step reactions, starting with precursor preparation (e.g., benzylamine derivatives and dihydrobenzofuran-containing intermediates). Key steps include coupling reactions under inert atmospheres and controlled temperatures (e.g., reflux in dichloromethane or tetrahydrofuran). Monitoring via thin-layer chromatography (TLC) ensures reaction completion, while purification employs techniques like column chromatography or recrystallization. Critical parameters include stoichiometric ratios of reagents and solvent selection to minimize side reactions .
Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming molecular structure, while Infrared (IR) spectroscopy identifies functional groups (e.g., oxalamide carbonyl stretches). Mass spectrometry (MS) verifies molecular weight, and High-Performance Liquid Chromatography (HPLC) assesses purity. X-ray crystallography may resolve stereochemical ambiguities in crystalline samples .
Q. What solvent systems are recommended for solubility and stability assessments during experimental workflows?
- Methodological Answer: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are suitable for solubilizing the compound. For stability studies, aqueous buffers (pH 7.4) or ethanol/water mixtures simulate physiological conditions. Accelerated stability testing under varied temperatures (4°C, 25°C, 40°C) with periodic HPLC analysis monitors degradation .
Advanced Research Questions
Q. How can researchers design derivatives to explore structure-activity relationships (SAR) for enhanced biological activity?
- Methodological Answer: Rational design focuses on modifying the benzyl group (e.g., halogenation or methoxy substitutions) and the dihydrobenzofuran moiety (e.g., ring expansion or heteroatom incorporation). Computational tools like molecular docking predict binding affinities to target proteins (e.g., enzymes or receptors). Biological assays (e.g., enzyme inhibition or cell viability tests) validate hypothesized SAR trends .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer: Discrepancies may arise from differences in assay conditions (e.g., cell lines, incubation times). Standardizing protocols (e.g., using WHO reference cell lines) and conducting dose-response curves with internal controls (e.g., known inhibitors) improve reproducibility. Meta-analyses of published data and independent validation in orthogonal assays (e.g., fluorescence-based vs. radiometric) clarify inconsistencies .
Q. How can researchers investigate the compound’s interaction with enzymatic targets using biophysical methods?
- Methodological Answer: Surface Plasmon Resonance (SPR) quantifies binding kinetics (association/dissociation rates), while Isothermal Titration Calorimetry (ITC) measures thermodynamic parameters (ΔH, ΔS). Crystallography or Cryo-EM resolves binding conformations. Competitive binding assays with fluorescent probes (e.g., FRET-based) further elucidate mechanism .
Q. What challenges arise when translating in vitro activity to in vivo efficacy, and how are they addressed?
- Methodological Answer: Poor pharmacokinetics (e.g., low bioavailability) often limit in vivo translation. Strategies include prodrug derivatization (e.g., esterification of hydroxyl groups) or formulation with nanocarriers (e.g., liposomes). Metabolic stability assays in liver microsomes and pharmacokinetic profiling in rodent models guide optimization .
Q. How can computational modeling predict off-target effects or toxicity profiles?
- Methodological Answer: Molecular dynamics simulations assess interactions with non-target proteins (e.g., cytochrome P450 enzymes). Toxicity prediction tools (e.g., ProTox-II or ADMET predictors) evaluate hepatotoxicity or mutagenicity risks. In silico profiling against toxicity-related receptors (e.g., hERG channel) informs structural refinements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
